The synthesis of Lrrk2/Nuak1/Tyk2-IN-1 involved iterative rounds of chemical synthesis and biological testing. Approximately 50 analogs were synthesized to optimize inhibitory activity against Lrrk2. The synthesis process utilized standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography. The resulting compound demonstrated an IC50 of less than 10 nM against Lrrk2, NUAK1, and TYK2, confirming its efficacy as a potent inhibitor .
Lrrk2/Nuak1/Tyk2-IN-1's molecular structure features a complex arrangement typical of kinase inhibitors. The compound likely contains multiple functional groups that facilitate binding to the ATP-binding site of the target kinases. Although specific structural data such as X-ray crystallography or NMR spectroscopy results for Lrrk2/Nuak1/Tyk2-IN-1 are not detailed in the available literature, it is known that effective kinase inhibitors often possess a scaffold that mimics ATP or interacts with key residues within the active site .
The chemical reactions involving Lrrk2/Nuak1/Tyk2-IN-1 primarily pertain to its interaction with target kinases. Upon binding to Lrrk2, NUAK1, or TYK2, the compound inhibits their kinase activity by preventing ATP from binding effectively. This inhibition can lead to downstream effects on various signaling pathways associated with cell growth and survival. The selectivity profile of Lrrk2/Nuak1/Tyk2-IN-1 was established through biochemical assays showing minimal off-target effects on other kinases at concentrations up to 10 µM .
Lrrk2/Nuak1/Tyk2-IN-1 acts as an ATP-competitive inhibitor. It binds to the ATP-binding site of Lrrk2 and other target kinases, effectively blocking their catalytic activity. This inhibition results in decreased phosphorylation of substrates typically targeted by these kinases, such as Rab GTPases in the case of Lrrk2. The compound has been shown to induce dephosphorylation at specific serine residues (Ser910/Ser935), which are crucial for the functional regulation of Lrrk2 . The rapid onset of action (within minutes) and sustained effects upon removal from culture media suggest a strong interaction with the target proteins .
While specific physical properties such as melting point or solubility are not extensively documented for Lrrk2/Nuak1/Tyk2-IN-1, it is characterized by high potency (IC50 < 10 nM) against its targets. The compound's selectivity profile indicates that it has minimal off-target activity among a diverse panel of kinases . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Lrrk2/Nuak1/Tyk2-IN-1 holds significant promise for scientific research and therapeutic applications. Its primary application lies in the study and treatment of neurodegenerative diseases like Parkinson's disease, where dysregulation of Lrrk2 activity is a contributing factor. By inhibiting Lrrk2, researchers can explore its role in cellular processes related to neurodegeneration and potentially develop targeted therapies for conditions associated with this kinase . Additionally, its inhibitory effects on NUAK1 and TYK2 may provide insights into other signaling pathways relevant to cancer and autoimmune diseases .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5